molecular formula C29H26ClN5O4S B12640223 tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

Cat. No.: B12640223
M. Wt: 576.1 g/mol
InChI Key: MAFPVULHKJOHNL-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate is a synthetic small molecule characterized by a pyrimidine core substituted with a 5-chloro group and a 1-(benzenesulfonyl)indol-3-yl moiety. The pyrimidine ring is further linked to a phenyl group via an amino bridge, with a tert-butyl carbamate protecting the aniline nitrogen. Key features include:

  • Pyrimidine core: A heterocyclic scaffold common in bioactive molecules.
  • 1-(Benzenesulfonyl)indole: A bulky, electron-deficient substituent that may enhance target binding or metabolic stability.
  • 5-Chloro substitution: Likely influences electronic properties and intermolecular interactions.
  • tert-Butyl carbamate: A protective group that improves solubility and modulates pharmacokinetics.

Properties

Molecular Formula

C29H26ClN5O4S

Molecular Weight

576.1 g/mol

IUPAC Name

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

InChI

InChI=1S/C29H26ClN5O4S/c1-29(2,3)39-28(36)33-20-11-9-10-19(16-20)32-27-31-17-24(30)26(34-27)23-18-35(25-15-8-7-14-22(23)25)40(37,38)21-12-5-4-6-13-21/h4-18H,1-3H3,(H,33,36)(H,31,32,34)

InChI Key

MAFPVULHKJOHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC=C(C(=N2)C3=CN(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate involves multiple steps, starting from commercially available materials. The synthetic route typically includes the following steps :

  • **Vilsmeier Formylation

Biological Activity

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate, also known by its CAS number 1453198-98-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C29H26ClN5O4S
  • Molecular Weight : 576.1 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate linkage, and a complex indole-pyrimidine structure that may contribute to its biological properties.

Research indicates that this compound may interact with several biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. Specifically, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Anti-inflammatory Effects : In vitro studies revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid beta (Aβ) peptides . This suggests a potential role in mitigating neuroinflammation associated with Alzheimer's disease.
  • Neuroprotective Properties : The compound has exhibited protective effects against oxidative stress-induced neuronal damage in various models. It reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in brain homogenates from scopolamine-treated rats .

In Vitro Studies

In cell culture models, this compound demonstrated significant efficacy:

  • Astrocyte Protection : It effectively protected astrocytes from Aβ-induced cell death, indicating potential therapeutic applications in neurodegenerative disorders.

In Vivo Studies

In vivo assessments using rodent models have shown mixed results:

  • While the compound exhibited neuroprotective effects in vitro, its efficacy in vivo was less pronounced compared to established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the central nervous system .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, treatment with this compound resulted in improved cognitive function as assessed by behavioral tests .
  • Inflammatory Response : Another study focused on its impact on glial activation markers, showing a reduction in GFAP expression and overall inflammatory response when treated with the compound compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrimidine- and carbamate-containing analogues. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic routes:

Parameter Target Compound tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Example 75 Compound (Patent)
Core Structure Pyrimidine Pyrimidine Pyrazolo[3,4-d]pyrimidine
Key Substituents 5-Cl, 1-(benzenesulfonyl)indol-3-yl, tert-butyl carbamate 5-F, 4-OH, 6-Me, methyl carbamate 5-F, 3-(3-fluorophenyl)-4H-chromen-4-one, tert-butyl carbamate
Molecular Weight Est. 550–600 g/mol (based on structural complexity) 257.26 g/mol 615.7 g/mol
Synthetic Route Likely involves Suzuki coupling (indole-pyrimidine linkage) Unspecified; standard carbamate protection Suzuki-Miyaura coupling (boronic acid + Pd catalyst)
Physicochemical Properties Predicted low solubility due to bulky benzenesulfonyl group Moderate solubility (hydroxy group enhances polarity) High molecular weight likely reduces aqueous solubility
Biological Relevance Potential kinase inhibition (indole-sulfonyl mimics ATP-binding motifs) Unclear; hydroxy and fluoro groups suggest nucleobase mimicry Chromen-4-one and pyrazolo-pyrimidine imply kinase/oncogene targeting

Key Differences and Implications

Substituent Effects: The 5-chloro group in the target compound vs. 5-fluoro in ’s analogue: Chlorine’s larger size and lower electronegativity may alter binding affinity compared to fluorine, a common bioisostere . Benzenesulfonyl-indole vs.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonylation of indole, chlorination, carbamate protection). In contrast, ’s compound employs a streamlined Suzuki coupling for furan-pyrimidine linkage .

Pharmacokinetic Predictions :

  • The tert-butyl carbamate in all three compounds improves metabolic stability by shielding reactive amines. However, the target’s benzenesulfonyl group may increase plasma protein binding, reducing bioavailability compared to ’s smaller analogue .

Thermal Stability :

  • ’s compound has a melting point of 163–166°C, suggesting moderate crystallinity. The target compound’s stability is likely lower due to its flexible indole-sulfonyl substituent .

Research Findings and Limitations

  • Activity Data: No direct biological data are available for the target compound. However, structurally related pyrimidines in and show kinase inhibition (e.g., pyrazolo-pyrimidines targeting EGFR ).
  • Safety Profile : highlights hazards associated with fluoro-pyrimidines (e.g., toxicity requiring medical consultation), suggesting the target compound’s chloro-substituted analogue may require rigorous toxicity screening .

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